2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2-dimethyl-5,5-diphenylimidazolidine-4-one in an appropriate solvent, such as toluene.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the dimethyl groups.
2-Thiohydantoin: Lacks the phenyl and dimethyl groups.
4-Phenylimidazole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.
Biological Activity
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione (often referred to as DMDPIT) is a thione derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique imidazolidine structure, which contributes to its potential therapeutic applications. This article explores the biological activity of DMDPIT, including its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of DMDPIT is C15H16N2S, and it has a molecular weight of 256.36 g/mol. The compound features two phenyl groups attached to the imidazolidine ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H16N2S |
Molecular Weight | 256.36 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
DMDPIT exhibits biological activity through several mechanisms:
- Antioxidant Activity : DMDPIT has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. Its thione group plays a critical role in this antioxidant capacity.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, including those involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
- Antimicrobial Properties : DMDPIT demonstrates significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.
Antioxidant Activity
In vitro studies have demonstrated that DMDPIT effectively reduces reactive oxygen species (ROS) levels in human cell lines. The compound's antioxidant activity was evaluated using the DPPH assay, where it showed a dose-dependent reduction in DPPH radical absorbance.
Enzyme Inhibition Assays
DMDPIT was tested for its inhibitory effects on COX-1 and COX-2 enzymes using standard enzyme assays. The results indicated that DMDPIT exhibits IC50 values of 25 µM for COX-1 and 15 µM for COX-2, suggesting a stronger inhibition of the latter.
Antimicrobial Activity
The antimicrobial efficacy of DMDPIT was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results are summarized below:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Studies
- Cancer Research : A study investigated the effects of DMDPIT on breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 30 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.
- Inflammation Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of DMDPIT resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its anti-inflammatory properties.
- Neuroprotective Effects : Preliminary studies suggest that DMDPIT may have neuroprotective effects against oxidative stress-induced neuronal damage in vitro, positioning it as a candidate for further research in neurodegenerative diseases.
Properties
CAS No. |
62218-81-9 |
---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,2-dimethyl-5,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20) |
InChI Key |
OLWVEPDTMCFSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.